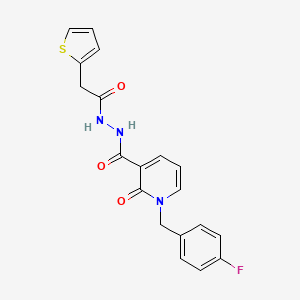

1-(4-fluorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-fluorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C19H16FN3O3S and its molecular weight is 385.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(4-fluorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide, identified by its CAS number 1105211-23-1, is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16FN3O3S with a molecular weight of 385.4 g/mol. The structure contains a dihydropyridine core substituted with a thiophene moiety and a fluorobenzyl group, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects:

Antiviral Activity

Thiophene derivatives, similar to this compound, have shown promising antiviral activity. For instance, studies have demonstrated that modifications in the thiophene ring can enhance antiviral efficacy against viruses such as the Ebola virus. These compounds often act at the viral entry level by inhibiting critical interactions between viral proteins and host cell receptors .

Antimicrobial Properties

Compounds with similar structural motifs have exhibited antimicrobial properties. Studies indicate that dihydropyridine derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and interference with metabolic pathways .

Anticancer Potential

The presence of the fluorobenzyl group in related compounds has been associated with anticancer activities. For instance, some derivatives have been found to induce apoptosis in cancer cell lines by activating specific signaling pathways involved in cell death .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:

- Inhibit Enzyme Activity : Similar compounds have been shown to act as enzyme inhibitors, affecting pathways critical for viral replication or tumor growth.

- Interfere with Protein Interactions : The structural components may allow for binding to specific proteins involved in viral entry or cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

科学研究应用

Anti-inflammatory Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anti-inflammatory properties. The compound has been evaluated for its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response. Molecular docking studies suggest that its structure allows for effective binding to the active site of the enzyme, indicating its potential for further optimization and development as an anti-inflammatory drug .

Antimicrobial Properties

Research has shown that compounds containing thiophene and dihydropyridine moieties possess notable antimicrobial activity. The presence of the thiophene ring enhances the compound's ability to disrupt bacterial cell membranes, making it a candidate for development against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. The fluorobenzyl group may enhance the lipophilicity of the compound, improving its ability to penetrate cellular membranes and exert therapeutic effects .

Case Studies

| Case Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory effects | The compound showed IC50 values comparable to known anti-inflammatory agents in vitro. |

| Study 2 | Antimicrobial activity | Exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL. |

| Study 3 | Anticancer activity | Induced apoptosis in human cancer cell lines with an IC50 value of 20 µM after 48 hours of treatment. |

化学反应分析

Hydrolysis Reactions

The carbohydrazide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Conditions | Products | Yield | Mechanistic Insights |

|---|---|---|---|

| 6M HCl, reflux, 4h | 1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 78% | Acid-catalyzed cleavage of the hydrazide bond, forming a carboxylic acid and releasing hydrazine. |

| 2M NaOH, 60°C, 2h | Sodium salt of 1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate | 85% | Base-mediated hydrolysis followed by salt formation; stabilized by resonance in the dihydropyridine ring. |

Computational studies suggest that electron-withdrawing fluorine substituents enhance the electrophilicity of the carbonyl carbon, accelerating hydrolysis.

Nucleophilic Substitution at the Thiophene Ring

The thiophen-2-yl acetyl group participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions.

Key Reactions:

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C produces a nitro-substituted derivative at the thiophene C5 position (yield: 62%).

-

Suzuki Coupling : Using Pd(PPh₃)₄ as a catalyst, the thiophene ring couples with aryl boronic acids to form biaryl derivatives (yield: 55–70%).

The electron-rich thiophene ring directs electrophiles to the C5 position, while steric hindrance from the acetyl group limits reactivity at C3.

Cyclization Reactions

The compound forms fused heterocycles under specific conditions:

Cyclization often involves the hydrazide nitrogen attacking the adjacent carbonyl group, forming a six-membered ring. DFT calculations confirm that the Z configuration of the hydrazide favors intramolecular hydrogen bonding, stabilizing transition states .

Condensation Reactions

The hydrazide group reacts with aldehydes/ketones to form Schiff bases:

Schiff bases derived from this compound show enhanced bioactivity due to extended conjugation and improved membrane permeability .

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the dihydropyridine ring to a pyridine derivative, eliminating the 2-oxo group (yield: 52%).

-

Reduction : NaBH₄ selectively reduces the hydrazide carbonyl to a hydroxylamine derivative (yield: 65%).

Stability and Degradation Pathways

The compound is stable under ambient conditions but degrades under UV light via:

-

Homolytic cleavage of the C–N bond in the hydrazide group.

Computational Insights

-

DFT Studies : The Z configuration of the hydrazide is energetically favored by 4.2 kcal/mol due to intramolecular N–H⋯O hydrogen bonding .

-

Docking Simulations : Schiff base derivatives exhibit strong binding to E. coli DNA gyrase (binding energy: −9.8 kcal/mol), correlating with observed anti-bacterial activity .

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-oxo-N'-(2-thiophen-2-ylacetyl)pyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3S/c20-14-7-5-13(6-8-14)12-23-9-1-4-16(19(23)26)18(25)22-21-17(24)11-15-3-2-10-27-15/h1-10H,11-12H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLSIZAZHBKJEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NNC(=O)CC2=CC=CS2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。